molecular formula C4H14Cl2N2O B2963811 (3-Methoxypropyl)hydrazine dihydrochloride CAS No. 950859-80-0

(3-Methoxypropyl)hydrazine dihydrochloride

Cat. No.: B2963811
CAS No.: 950859-80-0
M. Wt: 177.07
InChI Key: UXMWBEZJMKZFDR-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N2O. It is a hydrazine derivative, characterized by the presence of a methoxypropyl group attached to the hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)hydrazine dihydrochloride typically involves the reaction of 3-methoxypropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxypropylamine+Hydrazine hydrate+Hydrochloric acid(3-Methoxypropyl)hydrazine dihydrochloride\text{3-Methoxypropylamine} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 3-Methoxypropylamine+Hydrazine hydrate+Hydrochloric acid→(3-Methoxypropyl)hydrazine dihydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(3-Methoxypropyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxypropyl)amine: A precursor in the synthesis of (3-Methoxypropyl)hydrazine dihydrochloride.

    Hydrazine hydrate: Another precursor used in the synthesis.

    (3-Methoxypropyl)hydrazine: A related compound without the dihydrochloride component.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-methoxypropylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-7-4-2-3-6-5;;/h6H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWBEZJMKZFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester (6.49 g, 26.6 mmol) in tetrahydroufuran (50 mL) was added 2.0N hydrochloric acid (27 mL). The solution was heated to reflux (˜80° C.) in a preheated oil bath for 3 h. The solution was cooled to room temperature and concentrated in vacuo to remove the tetrahydrofuran. To the aqueous layer was added toluene (200 mL) and the water was removed via concentrating in vacuo (this was repeated 2 additional times) providing (3-methoxypropyl)-hydrazine dihydrochloric acid (4.65 g, 96%) as a light yellow sticky solid, which was used without further purification.
Name
N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

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